molecular formula C7H9NO6 B165178 3-Aminocyclobutane-1,1,3-tricarboxylic acid CAS No. 129287-89-4

3-Aminocyclobutane-1,1,3-tricarboxylic acid

Cat. No. B165178
CAS RN: 129287-89-4
M. Wt: 203.15 g/mol
InChI Key: WINNSZGETYTYAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Aminocyclobutane-1,1,3-tricarboxylic acid (ACBT) is a cyclic amino acid that has gained attention in recent years due to its unique chemical properties and potential applications in scientific research. ACBT is a tricarboxylic acid derivative that contains a cyclobutane ring and an amino group, which gives it a distinct structure compared to other amino acids.

Mechanism of Action

The mechanism of action of 3-Aminocyclobutane-1,1,3-tricarboxylic acid is based on its ability to inhibit the enzyme aconitase. Aconitase is involved in the conversion of citrate to isocitrate in the citric acid cycle. 3-Aminocyclobutane-1,1,3-tricarboxylic acid binds to the iron-sulfur cluster of aconitase, leading to its inhibition. This inhibition results in an accumulation of citrate, which can have downstream effects on cellular metabolism.
Biochemical and Physiological Effects:
3-Aminocyclobutane-1,1,3-tricarboxylic acid has been shown to have several biochemical and physiological effects. Inhibition of aconitase by 3-Aminocyclobutane-1,1,3-tricarboxylic acid leads to an accumulation of citrate, which can have downstream effects on cellular metabolism. Citrate has been shown to have anti-inflammatory and antioxidant effects, and it can also regulate gene expression. 3-Aminocyclobutane-1,1,3-tricarboxylic acid has also been shown to have potential as a therapeutic agent for the treatment of cancer and neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

3-Aminocyclobutane-1,1,3-tricarboxylic acid has several advantages and limitations for lab experiments. One advantage is that it is a potent inhibitor of aconitase, which makes it a useful tool for studying the citric acid cycle. 3-Aminocyclobutane-1,1,3-tricarboxylic acid also has potential applications as a therapeutic agent, which makes it a promising compound for drug development. One limitation is that 3-Aminocyclobutane-1,1,3-tricarboxylic acid is a relatively new compound, and its biological effects are not fully understood. Another limitation is that 3-Aminocyclobutane-1,1,3-tricarboxylic acid can be difficult and expensive to synthesize, which can limit its availability for research purposes.

Future Directions

There are several future directions for research on 3-Aminocyclobutane-1,1,3-tricarboxylic acid. One direction is to further investigate its potential as a therapeutic agent for the treatment of cancer and neurodegenerative diseases. Another direction is to explore its effects on cellular metabolism and gene expression. Additionally, further optimization of the synthesis method for 3-Aminocyclobutane-1,1,3-tricarboxylic acid could lead to increased availability and lower costs, which could facilitate further research on this compound.
Conclusion:
In conclusion, 3-Aminocyclobutane-1,1,3-tricarboxylic acid is a cyclic amino acid that has unique chemical properties and potential applications in scientific research. The synthesis of 3-Aminocyclobutane-1,1,3-tricarboxylic acid has been optimized in recent years, and several methods have been developed to improve the yield and purity of the compound. 3-Aminocyclobutane-1,1,3-tricarboxylic acid has been shown to be a potent inhibitor of the enzyme aconitase, which has downstream effects on cellular metabolism. 3-Aminocyclobutane-1,1,3-tricarboxylic acid has potential applications as a therapeutic agent for the treatment of cancer and neurodegenerative diseases. Further research is needed to fully understand the biological effects of 3-Aminocyclobutane-1,1,3-tricarboxylic acid and its potential applications in scientific research.

Synthesis Methods

3-Aminocyclobutane-1,1,3-tricarboxylic acid can be synthesized through a multistep process using readily available starting materials. The first step involves the preparation of cyclobutanone, which is then reacted with malonic acid to form a diester. The diester is then hydrolyzed to form a dicarboxylic acid, which is further reacted with ammonia to form 3-Aminocyclobutane-1,1,3-tricarboxylic acid. The synthesis of 3-Aminocyclobutane-1,1,3-tricarboxylic acid has been optimized in recent years, and several methods have been developed to improve the yield and purity of the compound.

Scientific Research Applications

3-Aminocyclobutane-1,1,3-tricarboxylic acid has been shown to have potential applications in scientific research, particularly in the fields of biochemistry and pharmacology. 3-Aminocyclobutane-1,1,3-tricarboxylic acid has been found to be a potent inhibitor of the enzyme aconitase, which is involved in the citric acid cycle. This inhibition leads to an accumulation of citrate, which can have downstream effects on cellular metabolism. 3-Aminocyclobutane-1,1,3-tricarboxylic acid has also been shown to have potential as a therapeutic agent for the treatment of cancer and neurodegenerative diseases.

properties

CAS RN

129287-89-4

Molecular Formula

C7H9NO6

Molecular Weight

203.15 g/mol

IUPAC Name

3-aminocyclobutane-1,1,3-tricarboxylic acid

InChI

InChI=1S/C7H9NO6/c8-7(5(13)14)1-6(2-7,3(9)10)4(11)12/h1-2,8H2,(H,9,10)(H,11,12)(H,13,14)

InChI Key

WINNSZGETYTYAM-UHFFFAOYSA-N

SMILES

C1C(CC1(C(=O)O)N)(C(=O)O)C(=O)O

Canonical SMILES

C1C(CC1(C(=O)O)N)(C(=O)O)C(=O)O

synonyms

1,1,3-Cyclobutanetricarboxylicacid,3-amino-(9CI)

Origin of Product

United States

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